Cas no 1804101-34-5 (4-(Chloromethyl)-3-formylphenylhydrazine)
4-(Chloromethyl)-3-formylphenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 4-(Chloromethyl)-3-formylphenylhydrazine
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- Inchi: 1S/C8H9ClN2O/c9-4-6-1-2-8(11-10)3-7(6)5-12/h1-3,5,11H,4,10H2
- InChI Key: CPLFFPXHEKLHET-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=CC=1C=O)NN
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 154
- XLogP3: 1
- Topological Polar Surface Area: 55.1
4-(Chloromethyl)-3-formylphenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000584-250mg |
4-(Chloromethyl)-3-formylphenylhydrazine |
1804101-34-5 | 98% | 250mg |
720.80 USD | 2021-06-15 | |
| Alichem | A250000584-500mg |
4-(Chloromethyl)-3-formylphenylhydrazine |
1804101-34-5 | 98% | 500mg |
1,048.60 USD | 2021-06-15 | |
| Alichem | A250000584-1g |
4-(Chloromethyl)-3-formylphenylhydrazine |
1804101-34-5 | 98% | 1g |
1,853.50 USD | 2021-06-15 |
4-(Chloromethyl)-3-formylphenylhydrazine Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-(Chloromethyl)-3-formylphenylhydrazine
Introduction to 4-(Chloromethyl)-3-formylphenylhydrazine (CAS No. 1804101-34-5)
4-(Chloromethyl)-3-formylphenylhydrazine, with the CAS number 1804101-34-5, is a versatile organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, which include a chloromethyl group and a formyl group attached to a phenylhydrazine moiety. These functional groups endow the molecule with a range of chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
The chloromethyl group in 4-(Chloromethyl)-3-formylphenylhydrazine is particularly noteworthy due to its reactivity towards nucleophiles. This property allows for the formation of stable carbon-nucleophile bonds, which can be exploited in the synthesis of complex organic molecules. Additionally, the formyl group provides a reactive carbonyl functionality that can undergo reduction, oxidation, and condensation reactions, further expanding the synthetic utility of this compound.
In recent years, significant advancements have been made in understanding the biological activities of 4-(Chloromethyl)-3-formylphenylhydrazine. Research has shown that this compound exhibits potent antitumor properties, particularly against certain types of cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that 4-(Chloromethyl)-3-formylphenylhydrazine can effectively inhibit the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the disruption of key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer cells.
Beyond its antitumor activity, 4-(Chloromethyl)-3-formylphenylhydrazine has also been explored for its potential as an antimicrobial agent. Preliminary studies have indicated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism by which it exerts its antimicrobial effects is still under investigation, but it is believed to involve the disruption of bacterial cell membranes and the inhibition of essential metabolic processes.
In the context of drug discovery and development, 4-(Chloromethyl)-3-formylphenylhydrazine serves as an important lead compound for the design and synthesis of novel therapeutic agents. Its unique structural features make it an excellent starting point for structure-activity relationship (SAR) studies, where small modifications can significantly impact biological activity. For instance, researchers have synthesized a series of derivatives by varying the substituents on the phenyl ring or modifying the chloromethyl group. These derivatives have shown improved potency and selectivity against specific targets, highlighting the potential for optimizing this compound for clinical applications.
The synthesis of 4-(Chloromethyl)-3-formylphenylhydrazine has been extensively studied and optimized to ensure high yields and purity. Common synthetic routes involve the reaction of 3-formylbenzaldehyde with hydrazine hydrate followed by chloromethylation using chloromethyl methyl ether (CMME) or other suitable reagents. These methods are well-documented in the literature and have been refined to minimize side reactions and improve overall efficiency.
In addition to its direct applications in medicinal chemistry, 4-(Chloromethyl)-3-formylphenylhydrazine has found utility as a research tool in chemical biology. Its ability to form covalent bonds with specific biomolecules makes it a valuable probe for studying protein-protein interactions and enzyme inhibition. For example, it has been used to identify novel targets for drug discovery by labeling and isolating proteins that interact with specific cellular pathways.
The safety profile of 4-(Chloromethyl)-3-formylphenylhydrazine is an important consideration in its use as both a research tool and a potential therapeutic agent. While it is generally considered safe when handled properly under laboratory conditions, appropriate precautions should be taken to avoid exposure to skin or inhalation. Toxicological studies have shown that this compound has low acute toxicity but may exhibit some cytotoxic effects at higher concentrations.
In conclusion, 4-(Chloromethyl)-3-formylphenylhydrazine (CAS No. 1804101-34-5) is a multifaceted compound with significant potential in various areas of chemical biology and medicinal chemistry. Its unique structural features and diverse biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new applications and mechanisms of action, this compound is poised to play an increasingly important role in advancing our understanding of complex biological systems and developing novel therapeutic strategies.
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